(4R)-6-ethyl-3,4-dihydro-2H-1-benzopyran-4-ol
Overview
Description
(4R)-6-ethyl-3,4-dihydro-2H-1-benzopyran-4-ol is a chemical compound belonging to the class of benzopyrans Benzopyrans are known for their diverse biological activities and are often found in natural products and synthetic compounds
Scientific Research Applications
(4R)-6-ethyl-3,4-dihydro-2H-1-benzopyran-4-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and as an intermediate in chemical manufacturing.
Mechanism of Action
Target of Action
The primary target of (4R)-6-ethyl-3,4-dihydro-2H-1-benzopyran-4-ol, also known as 4R, is the alpha 7 nicotinic acetylcholine receptors (α7 nAChRs) . These receptors play a crucial role in the cholinergic system, which is involved in various physiological functions, including pain and inflammation .
Mode of Action
4R binds to and modulates the α7 nAChRs . This interaction results in the reduction of inflammation-induced peripheral hypersensitivity and paw edema, particularly in male mice . The anti-inflammatory and analgesic effects of 4R are mediated through the modulation of α7 nAChRs .
Biochemical Pathways
The modulation of these pathways can lead to downstream effects such as decreased inflammation and hypersensitivity .
Pharmacokinetics
4R exhibits favorable pharmacokinetic properties. It is very stable in plasma for up to 1 hour . After systemic administration, 4R reaches the brain within 10 minutes . The half-life of 4R after intramuscular and subcutaneous administration is approximately 1.5 hours . The peak plasma concentration in the intramuscular group was 163 ng/mL compared to 138 ng/mL in the subcutaneous group . The brain peak concentration was 329 ng/g in the intramuscular group and 323 ng/g for the subcutaneous group . These properties suggest that 4R has good bioavailability and can effectively cross the blood-brain barrier .
Result of Action
The molecular and cellular effects of 4R’s action include decreased inflammation-induced peripheral hypersensitivity and paw edema . Notably, these effects lasted up to 8 days after a single systemic administration . These findings suggest that 4R may have long-lasting effects on reducing inflammation and pain .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-6-ethyl-3,4-dihydro-2H-1-benzopyran-4-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the cyclization of 2-ethylphenol with an appropriate aldehyde or ketone in the presence of an acid catalyst. The reaction conditions often include:
Temperature: Moderate temperatures (50-100°C)
Catalysts: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid
Solvents: Solvents like ethanol or toluene
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(4R)-6-ethyl-3,4-dihydro-2H-1-benzopyran-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The ethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like halides (Cl-, Br-) or organometallic reagents (Grignard reagents).
Major Products
Oxidation: Formation of 6-ethyl-3,4-dihydro-2H-1-benzopyran-4-one.
Reduction: Formation of 6-ethyl-3,4-dihydro-2H-1-benzopyran.
Substitution: Formation of various substituted benzopyrans depending on the nucleophile used.
Comparison with Similar Compounds
Similar Compounds
(4S)-6-ethyl-3,4-dihydro-2H-1-benzopyran-4-ol: The enantiomer of the compound with similar but distinct biological activities.
6-methyl-3,4-dihydro-2H-1-benzopyran-4-ol: A similar compound with a methyl group instead of an ethyl group.
4-hydroxy-2H-1-benzopyran-2-one: A structurally related compound with different functional groups.
Uniqueness
(4R)-6-ethyl-3,4-dihydro-2H-1-benzopyran-4-ol is unique due to its specific chiral configuration and the presence of both an ethyl group and a hydroxyl group. This combination of features contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(4R)-6-ethyl-3,4-dihydro-2H-chromen-4-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-2-8-3-4-11-9(7-8)10(12)5-6-13-11/h3-4,7,10,12H,2,5-6H2,1H3/t10-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBYFSLDMGVADKA-SNVBAGLBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)OCCC2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC2=C(C=C1)OCC[C@H]2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801234111 | |
Record name | 2H-1-Benzopyran-4-ol, 6-ethyl-3,4-dihydro-, (4R)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801234111 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1461689-21-3 | |
Record name | 2H-1-Benzopyran-4-ol, 6-ethyl-3,4-dihydro-, (4R)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1461689-21-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2H-1-Benzopyran-4-ol, 6-ethyl-3,4-dihydro-, (4R)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801234111 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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